
2'-Deoxyuridine-5,6-D2
Descripción general
Descripción
2’-Deoxyuridine-5,6-D2 is a deuterated analog of 2’-deoxyuridine, a nucleoside that is essential for DNA synthesis. The deuterium substitution in 2’-Deoxyuridine-5,6-D2 makes it a useful tool for studying DNA replication and repair mechanisms, as well as for developing new drugs for cancer and viral infections.
Métodos De Preparación
The preparation of 2’-Deoxyuridine-5,6-D2 involves synthetic routes that typically include the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. One common method involves the use of deuterated solvents and catalysts to achieve the desired isotopic labeling. Industrial production methods may involve large-scale synthesis using automated systems to ensure high purity and yield .
Análisis De Reacciones Químicas
2’-Deoxyuridine-5,6-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form uracil derivatives or reduction to form dihydro derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling and Heck alkenylation are commonly used to modify the nucleoside base.
Common reagents used in these reactions include palladium catalysts, halogenated solvents, and various nucleophiles. Major products formed from these reactions include modified nucleosides with enhanced biological properties .
Aplicaciones Científicas De Investigación
2’-Deoxyuridine-5,6-D2 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a labeling substrate in various chemical reactions.
Biology: The compound is used to study DNA replication and repair mechanisms, as well as to investigate the effects of deuterium substitution on biological processes.
Medicine: It is used in the development of new drugs for cancer and viral infections, as well as in diagnostic assays for detecting metabolic disorders.
Industry: The compound is used in the production of labeled nucleosides for research and development purposes.
Mecanismo De Acción
2’-Deoxyuridine-5,6-D2 exerts its effects by being incorporated into DNA during replication. The deuterium atoms in the compound can alter the stability and structure of the DNA, affecting its function. The compound targets thymidine kinase and thymidylate synthase, inhibiting their activity and disrupting DNA synthesis . This mechanism is particularly useful in the development of antiviral and anticancer therapies .
Comparación Con Compuestos Similares
2’-Deoxyuridine-5,6-D2 is similar to other deoxyuridine analogs, such as:
5-Iodo-2’-deoxyuridine (IUdR): Used as an anticancer and antiviral agent.
5-Fluoro-2’-deoxyuridine (FUdR): Used in cancer treatment.
5-Bromo-2’-deoxyuridine (BrdU): Used in cell proliferation studies.
What sets 2’-Deoxyuridine-5,6-D2 apart is its deuterium substitution, which provides unique properties for studying DNA replication and repair mechanisms, as well as for developing new therapeutic agents.
Propiedades
IUPAC Name |
5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-AQAQJVFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)
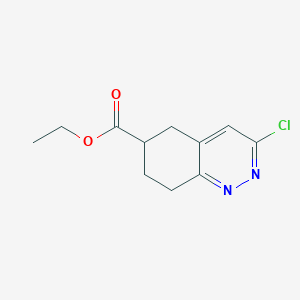
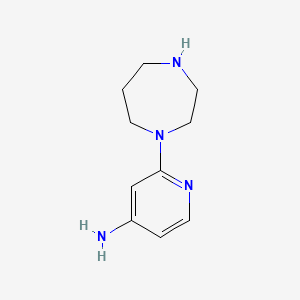
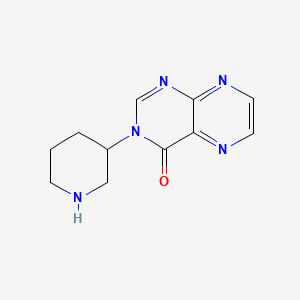
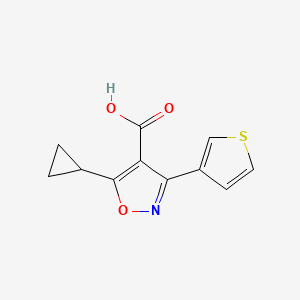
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
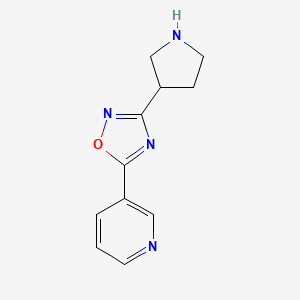
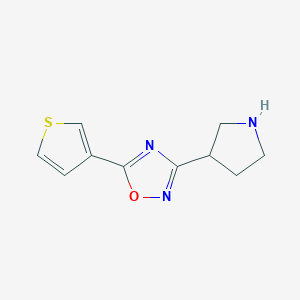

![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
